Hémioxazépam succinique

Vue d'ensemble

Description

Oxazepam hemisuccinate is a derivative of oxazepam, a benzodiazepine used primarily for its anxiolytic, sedative, and muscle relaxant properties. Benzodiazepines, including oxazepam, function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA(A) receptor, leading to sedative and anxiolytic effects . Oxazepam hemisuccinate is formed by the esterification of oxazepam with succinic acid, resulting in a compound with potentially different pharmacokinetic properties.

Applications De Recherche Scientifique

Oxazepam hemisuccinate has several scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential therapeutic effects, particularly in the context of its parent compound, oxazepam.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Target of Action

Oxazepam hemisuccinate primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are the main inhibitory neurotransmitter receptors in the mammalian brain .

Mode of Action

Like other benzodiazepines, oxazepam exerts its anxiolytic effects by potentiating the effect of GABA on GABA(A) receptors . Following activation by GABA, the GABA(A) receptors undergo a conformational change that allows the passage of chloride ions through the channel . This results in an inhibitory effect on neuron excitability .

Biochemical Pathways

The primary biochemical pathway affected by oxazepam is the GABAergic system . By enhancing the effect of GABA neurotransmitter, oxazepam increases the inhibitory postsynaptic potentials, thereby reducing the excitability of neurons .

Pharmacokinetics

Oxazepam is an intermediate-acting, 3-hydroxybenzodiazepine with a slow onset . It undergoes very little biotransformation following absorption, making it unlikely to participate in pharmacokinetic interactions . This feature is advantageous as compared to other benzodiazepines, and is likely owing in part to oxazepam’s relatively simple metabolism .

Result of Action

The result of oxazepam’s action is the management of anxiety disorders and the short-term relief of symptoms of anxiety . It may also be used in the management of alcohol withdrawal symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxazepam hemisuccinate. For instance, the presence of methylated β-cyclodextrins can affect the hydrolysis and enantiodiscrimination of oxazepam hemisuccinate . After 6 hours, MCD induced an 11% hydrolysis of OXEMIS, remarkably lower in comparison with underivatized β-CD (48%), whereas no hydrolysis was detected in the presence of DIMEB or TRIMEB after 24 hours .

Analyse Biochimique

Biochemical Properties

Oxazepam hemisuccinate plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter activity. It interacts with gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and reducing neuronal excitability . The compound binds to the GABA_A receptor, a ligand-gated ion channel, and acts as a positive allosteric modulator. This interaction increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a calming effect on the nervous system .

Cellular Effects

Oxazepam hemisuccinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance GABAergic transmission, which can affect the expression of genes involved in neurotransmission and synaptic plasticity . The compound also impacts cellular metabolism by modulating the activity of enzymes involved in the synthesis and degradation of neurotransmitters . Additionally, oxazepam hemisuccinate can alter cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, oxazepam hemisuccinate exerts its effects through binding interactions with the GABA_A receptor. The compound enhances the binding affinity of GABA to its receptor, increasing the inhibitory effects of GABAergic neurotransmission . This positive allosteric modulation results in increased chloride ion influx, hyperpolarization of the neuron, and reduced neuronal excitability . Furthermore, oxazepam hemisuccinate may influence the expression of genes involved in neurotransmitter synthesis and degradation, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxazepam hemisuccinate have been observed to change over time. The compound exhibits stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that oxazepam hemisuccinate maintains its efficacy in modulating GABAergic transmission and reducing neuronal excitability . Prolonged exposure to the compound may lead to tolerance, necessitating higher doses to achieve the same therapeutic effects .

Dosage Effects in Animal Models

The effects of oxazepam hemisuccinate vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant activity . Excessive doses may result in adverse effects such as respiratory depression and motor impairment . Studies have also shown that the therapeutic window for oxazepam hemisuccinate is relatively narrow, requiring careful dose titration to avoid toxicity .

Metabolic Pathways

Oxazepam hemisuccinate is primarily metabolized in the liver through glucuronidation, a process that involves the conjugation of the compound with glucuronic acid . This metabolic pathway is facilitated by enzymes such as UDP-glucuronosyltransferases (UGTs), which convert oxazepam hemisuccinate into its glucuronide conjugates for excretion . The compound’s metabolism is relatively straightforward, with minimal involvement of cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Transport and Distribution

Within cells and tissues, oxazepam hemisuccinate is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, oxazepam hemisuccinate may interact with transport proteins such as albumin, which facilitate its distribution in the bloodstream . The compound’s distribution is influenced by its lipophilicity, enabling it to accumulate in lipid-rich tissues .

Subcellular Localization

Oxazepam hemisuccinate is primarily localized in the cytoplasm and the endoplasmic reticulum of cells . The compound’s subcellular localization is influenced by its lipophilic nature, allowing it to integrate into cellular membranes . Additionally, oxazepam hemisuccinate may undergo post-translational modifications that direct it to specific cellular compartments . These modifications can affect the compound’s activity and function, contributing to its overall pharmacological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of oxazepam hemisuccinate involves the acylation of oxazepam with succinic anhydride in the presence of pyridine . The reaction proceeds as follows:

- Oxazepam is dissolved in an appropriate solvent, such as dichloromethane.

- Succinic anhydride is added to the solution.

- Pyridine is used as a catalyst to facilitate the acylation reaction.

- The reaction mixture is stirred at room temperature for several hours.

- The product, oxazepam hemisuccinate, is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of oxazepam hemisuccinate follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale mixing of oxazepam and succinic anhydride in industrial reactors.

- Use of automated systems to control reaction conditions, such as temperature and stirring speed.

- Continuous monitoring of the reaction progress using analytical techniques like high-performance liquid chromatography (HPLC).

- Isolation and purification of the final product using industrial-scale filtration and recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Oxazepam hemisuccinate undergoes various chemical reactions, including:

Hydrolysis: The ester bond in oxazepam hemisuccinate can be hydrolyzed to yield oxazepam and succinic acid.

Oxidation and Reduction: Oxazepam hemisuccinate can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.

Substitution: The compound can participate in substitution reactions, particularly at the benzodiazepine core.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions, often with the aid of acid or base catalysts.

Oxidation: Can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Major Products:

Hydrolysis: Produces oxazepam and succinic acid.

Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced derivatives of oxazepam hemisuccinate can be formed.

Comparaison Avec Des Composés Similaires

Oxazepam: The parent compound, used for its anxiolytic and sedative properties.

Diazepam: Another benzodiazepine with similar effects but different pharmacokinetic properties.

Lorazepam: A benzodiazepine with a similar mechanism of action but different clinical uses.

Uniqueness: Oxazepam hemisuccinate is unique due to its esterified form, which may alter its pharmacokinetic properties compared to oxazepam. This modification can potentially lead to differences in absorption, distribution, metabolism, and excretion, making it a compound of interest for further research.

Propriétés

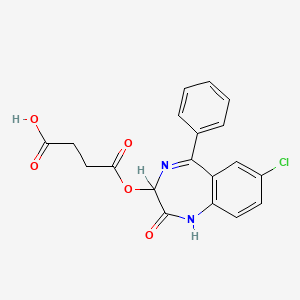

IUPAC Name |

4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUOKZUJHTYPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3693-18-3 (mono-hydrochloride salt) | |

| Record name | Oxazepam hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70924562 | |

| Record name | 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4700-56-5, 123632-29-1 | |

| Record name | Oxazepam succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4700-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazepam hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-benzo-1,4-diazepin-3-yl) hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZEPAM HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCE8700INN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.